Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate
Brand Name: Vulcanchem
CAS No.: 1152548-66-7
VCID: VC3040439
InChI: InChI=1S/C11H13F2NO2/c1-16-11(15)4-5-14-7-8-2-3-9(12)10(13)6-8/h2-3,6,14H,4-5,7H2,1H3
SMILES: COC(=O)CCNCC1=CC(=C(C=C1)F)F
Molecular Formula: C11H13F2NO2
Molecular Weight: 229.22 g/mol

Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate

CAS No.: 1152548-66-7

Cat. No.: VC3040439

Molecular Formula: C11H13F2NO2

Molecular Weight: 229.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate - 1152548-66-7

Specification

CAS No. 1152548-66-7
Molecular Formula C11H13F2NO2
Molecular Weight 229.22 g/mol
IUPAC Name methyl 3-[(3,4-difluorophenyl)methylamino]propanoate
Standard InChI InChI=1S/C11H13F2NO2/c1-16-11(15)4-5-14-7-8-2-3-9(12)10(13)6-8/h2-3,6,14H,4-5,7H2,1H3
Standard InChI Key VUSVBPSGPNINFQ-UHFFFAOYSA-N
SMILES COC(=O)CCNCC1=CC(=C(C=C1)F)F
Canonical SMILES COC(=O)CCNCC1=CC(=C(C=C1)F)F

Introduction

Structural Characterization

Molecular Structure and Composition

Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate features a methyl propanoate backbone with a secondary amine functionality. The compound contains a 3,4-difluorophenylmethyl group attached to the amine nitrogen. Based on structural analysis, this molecule would possess the following key features:

  • Molecular formula: C₁₁H₁₃F₂NO₂

  • Key functional groups: methyl ester, secondary amine, 3,4-difluorophenyl ring

  • Core structural elements: propanoate backbone with a benzylamine-type linkage

The presence of the difluoro substitution pattern at the 3,4-positions of the phenyl ring likely influences the electronic distribution, lipophilicity, and biological activity of the compound. The fluorine atoms create a distinct electronic environment compared to similar compounds with different substitution patterns .

Comparison with Related Compounds

Several structurally related compounds provide context for understanding the properties of Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate:

  • Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (CID 53536969) differs in having the amino group directly attached to the propanoate backbone at the beta position, and having the fluoro substitutions at the 2,4-positions rather than 3,4-positions .

  • Methyl (2S)-2-Amino-3-(3,4-difluorophenyl)propanoate Hydrochloride (compound 5b) features the same 3,4-difluorophenyl substitution pattern but has the amino group at the alpha position and the phenyl group connected via a methylene linkage .

Table 1. Structural Comparison of Related Fluorinated Amino Propanoates

CompoundAmino PositionFluorine PositionConnection TypeReference
Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoateTerminal N3,4-positionsBenzylamine-
Methyl 3-amino-3-(2,4-difluorophenyl)propanoateBeta-C2,4-positionsDirect phenyl
Methyl (2S)-2-Amino-3-(3,4-difluorophenyl)propanoateAlpha-C3,4-positionsBenzyl

Physical and Chemical Properties

Predicted Physicochemical Properties

Based on structural analysis and comparison with similar compounds, Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate would likely exhibit the following properties:

  • Physical state: Likely a colorless to pale yellow liquid or crystalline solid at room temperature

  • Molecular weight: Approximately 229.22 g/mol (calculated from molecular formula)

  • Solubility: Likely soluble in organic solvents such as methanol, ethanol, dichloromethane, and less soluble in water

  • LogP: Likely between 1.5-2.5, indicating moderate lipophilicity due to the difluorophenyl group and ester functionality

The presence of the 3,4-difluorophenyl group would influence the compound's electronic properties, potentially affecting its reactivity and stability. Fluorine substituents typically increase lipophilicity and metabolic stability compared to non-fluorinated analogs, which may be advantageous for potential biological applications .

NMR Spectroscopy

The predicted ¹H NMR spectrum would likely show:

  • A singlet around δ 3.6-3.7 ppm for the methyl ester protons

  • Multiplets around δ 2.5-2.9 ppm for the propanoate CH₂ groups

  • A singlet around δ 3.7-3.8 ppm for the benzyl CH₂ group

  • Complex multiplets in the aromatic region (δ 6.8-7.2 ppm) for the difluorophenyl ring protons

  • A broad signal for the NH proton, potentially around δ 1.5-2.0 ppm

The ¹³C NMR would feature distinctive coupling patterns for the carbon atoms adjacent to fluorine, similar to the patterns observed for Methyl (2S)-2-Amino-3-(3,4-difluorophenyl)propanoate Hydrochloride which showed characteristic signals at δ 147.88 (d, JC–F=244.9 Hz) and δ 148.63 (d, JC–F=245.8 Hz) for the fluorine-bearing carbons .

Synthesis Strategies

Reductive Amination Approach

A feasible synthesis route would involve reductive amination between methyl 3-aminopropanoate and 3,4-difluorobenzaldehyde, followed by reduction of the resulting imine:

  • Reaction of methyl 3-aminopropanoate with 3,4-difluorobenzaldehyde to form an imine intermediate

  • Reduction of the imine using a suitable reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)

Direct Alkylation Method

Another potential approach would involve the direct alkylation of methyl 3-aminopropanoate with 3,4-difluorobenzyl halide (bromide or chloride):

  • Reaction of methyl 3-aminopropanoate with 3,4-difluorobenzyl bromide in the presence of a base (e.g., triethylamine or potassium carbonate)

  • Purification of the product through standard techniques such as column chromatography

Key Considerations for Synthesis

Several methods for preparing related methyl aminopropanoates have been documented in the literature. For instance, the conversion of corresponding propanoic acids to methyl esters can be achieved through:

  • Treatment with thionyl chloride in methanol, as demonstrated for Methyl 3-(4-aminophenyl)propanoate with yields of 98-99%

  • Esterification with sulfuric acid as a catalyst, refluxing for 24 hours, which has yielded 74% for similar compounds

For the preparation of the amino functionality, catalytic hydrogenation using palladium on carbon has been effectively employed for reducing nitro groups to amines, with yields exceeding 90% .

Table 2. Comparison of Potential Synthesis Methods

MethodKey ReagentsExpected YieldAdvantagesLimitations
Reductive Amination3,4-difluorobenzaldehyde, NaCNBH₃70-85%Mild conditions, one-pot processSide products possible
Direct Alkylation3,4-difluorobenzyl bromide, base60-80%Straightforward approachPotential over-alkylation
Esterification/ModificationThionyl chloride, MeOH90-99%High yields for ester formationMulti-step process

Analytical Characterization Techniques

Chromatographic Analysis

For the identification and purity determination of Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate, several chromatographic techniques would be applicable:

  • High-Performance Liquid Chromatography (HPLC): Using reversed-phase columns (C18) with methanol/water or acetonitrile/water mobile phases

  • Gas Chromatography-Mass Spectrometry (GC-MS): Applicable if the compound has sufficient volatility, providing both retention time data and mass spectral fingerprints

Spectroscopic Identification

Multiple spectroscopic techniques would be valuable for structural confirmation:

  • Mass Spectrometry: Expected to show a molecular ion peak at m/z 229 (M+) with characteristic fragmentation patterns including loss of methoxy (31 Da) and cleavage adjacent to the amine functionality

  • Infrared Spectroscopy: Likely to display characteristic bands for:

    • N-H stretching (3300-3500 cm⁻¹)

    • C=O stretching of the methyl ester (1730-1750 cm⁻¹)

    • C-F stretching (1000-1400 cm⁻¹)

    • Aromatic C=C stretching (1450-1600 cm⁻¹)

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